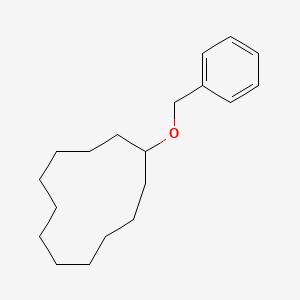
Phenylmethoxycyclododecane
Cat. No. B8559035
Key on ui cas rn:
121758-10-9
M. Wt: 274.4 g/mol
InChI Key: YLDPUVRZKGGXDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05414142
Procedure details


The hydride was mixed, under an argon atmosphere and by mechanical stirring, with cyclododecanol (130.0 g. 0.71 mol) and benzyl chloride (650.0 g, 5.14 mol). The reaction mixture was heated to 125° C. The mixture became very viscous when the temperature reached between 60° and 70° C. A mild exotherm was observed at about 100° C. which resulted in a marked viscosity decrease. If an efficient reflux condenser is not used, some external cooling may be necessary during the mild exotherm. The internal flask temperature increased to about 120° C. over ten minutes. The reaction flask was heated at 120° to 125° C. for an additional hour and then it was cooled to 25° C. The excess hydride was carefully destroyed by the addition of 100 mL of 95% ethanol under an argon atmosphere. The mixture was treated with 500 mL of aqueous saturated sodium chloride solution and extracted with three 400 mL portions of hexane. The organic layer was collected, washed with two 100 mL portions of water and two 100 mL portions of aqueous sodium chloride solution. The product mixture was dried over magnesium sulfate, filtered, and concentrated at 50° C. and 15 mm. The product was distilled at 144°-146° C./0.2 mm to give (180.7 g) 93.0% of the theoretical yield. Gas chromatography ("GC") showed that the product was 99% of a single component, IR (neat, cm-1) 2930, 2865, 1475, 1455, 1095 (C-O-C), 1070, 740; 13C NMR (ppm CDC13) 139.31, 128.17, 127.54, 127.21, 76.26 (α-ring carbon), 70.22 (α-chain carbon), 28.91, 24.75, 24.31, 23.30, 23.19, 20.81; MS, m/z (relative intensity) 274 (M+, 1.5), 245(0.1), 230(0.4), 183(8.2), 174(0.9),160(1.0), 145(0.8), 133(2.3), 118(2.7), 104(10.4), 91(100), 81(3.2), 65(12.7), 56(2.1). Anal calcd for C19H30O:C,83.15;H,11.02. Found: C,83.33;H,11.18.



Identifiers


|
REACTION_CXSMILES
|
[H-].[CH:2]1([OH:14])[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3]1.[CH2:15](Cl)[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1>>[C:16]1([CH2:15][O:14][CH:2]2[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3]2)[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
130 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCCCCCCCCC1)O
|
|
Name
|
|
|
Quantity
|
650 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
125 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
reached between 60° and 70° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was observed at about 100° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
resulted in a marked viscosity decrease
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
If an efficient reflux condenser is not used
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
some external cooling may
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The internal flask temperature increased to about 120° C. over ten minutes
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction flask was heated at 120° to 125° C. for an additional hour
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
it was cooled to 25° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The excess hydride was carefully destroyed by the addition of 100 mL of 95% ethanol under an argon atmosphere
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The mixture was treated with 500 mL of aqueous saturated sodium chloride solution
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with three 400 mL portions of hexane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was collected
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with two 100 mL portions of water and two 100 mL portions of aqueous sodium chloride solution
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The product mixture was dried over magnesium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated at 50° C.
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The product was distilled at 144°-146° C./0.2 mm
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give (180.7 g) 93.0% of the theoretical yield
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C1(=CC=CC=C1)COC1CCCCCCCCCCC1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
